4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)-

Description

Core Structural Features

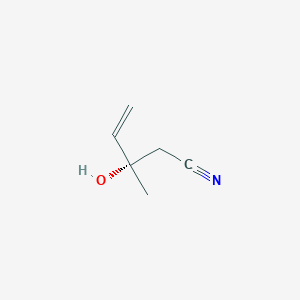

The molecular formula of 4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)-, is C₆H₉NO , derived from a five-carbon unsaturated backbone (pentenenitrile) with a hydroxyl (-OH) and methyl (-CH₃) group at the third carbon. The nitrile group (-C≡N) occupies the terminal position, while the double bond resides between carbons 4 and 5 (Figure 1). The chiral center at C3 adopts an (S) -configuration, as defined by the Cahn-Ingold-Prelog priority rules, with the hydroxyl, methyl, and two alkyl chains forming a tetrahedral geometry.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉NO | |

| Molecular Weight | 111.14 g/mol | |

| SMILES | CC(C)(O)C=CC#N | |

| InChIKey | ONLWETYEQPSHET-UHFFFAOYSA |

The stereoelectronic effects of the nitrile group influence the molecule’s polarity, with a calculated logP of 0.837 , indicating moderate hydrophobicity. The hydroxyl group enhances hydrogen-bonding capacity, impacting solubility and intermolecular interactions.

Structure

3D Structure

Properties

CAS No. |

918659-08-2 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

(3S)-3-hydroxy-3-methylpent-4-enenitrile |

InChI |

InChI=1S/C6H9NO/c1-3-6(2,8)4-5-7/h3,8H,1,4H2,2H3/t6-/m1/s1 |

InChI Key |

BDIMTIXTEJCWDF-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@](CC#N)(C=C)O |

Canonical SMILES |

CC(CC#N)(C=C)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis

Method Overview : This method utilizes chiral catalysts to promote the formation of the desired enantiomer selectively.

- Catalyst Used : Bifunctional organocatalysts have been employed for this purpose.

- Reaction Conditions : The reaction typically occurs under mild conditions, which helps maintain the integrity of sensitive functional groups.

- Yield and Purity : High enantiomeric excess (>99%) has been reported using this method, making it a preferred choice for pharmaceutical applications.

Hydrolysis of Nitriles

Method Overview : This method involves the hydrolysis of a nitrile precursor to yield the desired alcohol.

- Starting Material : The process begins with a suitable nitrile that can undergo selective hydrolysis.

- Enzymatic Catalysis : Enzyme-catalyzed hydrolysis can enhance selectivity and yield.

- Efficiency : This method can be performed without extensive purification steps, thus reducing operational costs.

Grignard Reagent Reaction

Method Overview : The use of Grignard reagents allows for the introduction of the hydroxy group at the desired position on the carbon chain.

- Reagents Used : A Grignard reagent derived from an appropriate carbonyl compound reacts with a nitrile.

- Reaction Conditions : Requires anhydrous conditions to prevent side reactions.

- Yield and Selectivity : This method can provide good yields but may require careful control of reaction conditions to avoid racemization.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method for 4-pentenenitrile, 3-hydroxy-3-methyl-, (3S)-:

| Method | Yield (%) | Enantiomeric Excess (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Asymmetric Synthesis | >90 | >99 | High selectivity; mild conditions | Requires chiral catalysts |

| Hydrolysis of Nitriles | 70-85 | Variable | Fewer purification steps | Potential for lower selectivity |

| Grignard Reaction | 60-80 | Moderate | Versatile; can introduce multiple groups | Sensitive to moisture; racemization risk |

Chemical Reactions Analysis

Types of Reactions

4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)- undergoes various chemical reactions, including:

- Reduction

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Biological Activity

4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the biological activity of this compound, summarizing findings from various studies, including its effects on human health and its role in plant biology.

- Chemical Formula: C6H9NO

- Molecular Weight: 113.15 g/mol

- CAS Number: 112-05-8

Biological Activities

The biological activities of 4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)- can be categorized into several areas:

2. Phytotoxicity

The compound's role in plant defense mechanisms has been explored, particularly in relation to glucosinolates and their hydrolysis products:

- Glucosinolate Hydrolysis Products: These products can inhibit the growth of certain pests and pathogens, suggesting that 4-Pentenenitrile may play a role in plant defense .

3. Toxicological Studies

Toxicological assessments indicate that while some nitriles can be toxic at high concentrations, the specific toxicity profile of 4-Pentenenitrile remains under-researched. However, comparative studies on related compounds suggest a need for caution in applications involving direct human exposure.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitriles, including derivatives of pentenenitrile. The results indicated that these compounds could effectively inhibit the growth of pathogenic bacteria, supporting their potential use as natural preservatives in food products.

| Compound | MIC (mg/dm³) | Target Organism |

|---|---|---|

| 4-Pentenenitrile Derivative | <0.125 | Pseudomonas aeruginosa |

| Another Nitrile | <0.5 | Acinetobacter baumannii |

Research Findings: Phytochemical Analysis

Phytochemical characterization studies on plants containing glucosinolates revealed that hydrolysis products significantly affect pest resistance:

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates :

4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)- serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through reactions such as nucleophilic additions and cyclizations.

Table 1: Key Reactions Involving 4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)-

| Reaction Type | Product Example | Reference |

|---|---|---|

| Nucleophilic Addition | Various amines and alcohols | |

| Cyclization | Cyclic nitriles | |

| Hydrolysis | Hydroxy compounds |

Pharmaceutical Applications

Drug Development :

Research indicates that derivatives of 4-Pentenenitrile, particularly those modified to enhance biological activity, are being explored for their potential as therapeutic agents. For instance, compounds derived from this nitrile have shown promise in targeting specific receptors in the central nervous system.

Case Study: Opioid Receptor Antagonists

A recent study highlighted the development of N-substituted derivatives based on the core structure of 4-Pentenenitrile. These compounds exhibited significant activity as κ-opioid receptor antagonists, suggesting potential applications in pain management and addiction treatment .

Fragrance Industry

Perfuming Agents :

The compound's pleasant olfactory properties make it suitable for use in perfumes and other scented products. Its stability in various formulations allows it to be utilized effectively in personal care products like deodorants and shampoos.

Table 2: Applications in Fragrance Formulations

| Product Type | Application | Stability Observed |

|---|---|---|

| Perfumes | Base note | High |

| Deodorants | Active ingredient | Moderate |

| Soaps | Fragrance component | High |

Industrial Applications

Detergents and Cleaning Products :

Due to its stability and effective odor profile, 4-Pentenenitrile is incorporated into various cleaning agents. It enhances the sensory experience of these products while maintaining effectiveness against stains and odors.

Comparison with Similar Compounds

The following section compares 4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)- with structurally related nitriles, focusing on physicochemical properties, reactivity, and applications.

Structural Analogs and Physicochemical Properties

Key Observations :

- Substituent Effects : The hydroxy and methyl groups in the target compound increase polarity and steric hindrance compared to unsubstituted nitriles like 4-pentenenitrile. This likely elevates its boiling point and reduces volatility .

- Stereochemistry : The (3S) configuration may enhance enantioselectivity in catalytic systems, analogous to how fluorine substituents in ligands (e.g., CgP–F in ) improve hydrocyanation selectivity .

Reactivity in Catalytic Processes

- Hydrocyanation : While unsubstituted 4-pentenenitrile is a key intermediate in the Ni-catalyzed production of adiponitrile (ADN), the hydroxy and methyl groups in the target compound could alter its coordination with metal catalysts. For example, nickel complexes with fluorine-substituted ligands (CgP–F) show superior activity in hydrocyanation compared to bromine or phenyl analogs , suggesting that electron-withdrawing groups (like –OH) might similarly modulate reactivity.

- Isomerization : Linear pentenenitriles (3-PN, 4-PN) readily isomerize under catalysis. Cobalt(I) complexes promote isomerization of 2-methyl-3-butenenitrile to 3-/4-pentenenitrile, while nickel catalysts with Lewis acids (e.g., ZnCl₂) enhance yields . The hydroxy group in the target compound may hinder isomerization due to increased stability of the allylic alcohol intermediate.

Q & A

Basic: What are the established synthetic routes for 4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)-, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves catalytic isomerization of 3-pentenenitrile (3PN) to 4-pentenenitrile (4PN), followed by hydroxylation and methylation. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.